NT1 Purpurin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

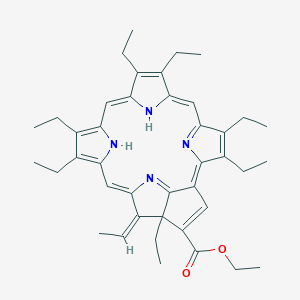

NT1 Purpurin, also known as this compound, is a useful research compound. Its molecular formula is C41H50N4O2 and its molecular weight is 630.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Porphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

NT1 Purpurin exhibits a range of pharmacological effects, making it a subject of interest in various fields:

- Antioxidant Activity : Purpurin is recognized for its robust antioxidant properties, which play a crucial role in mitigating oxidative stress. This characteristic is essential for its applications in treating diseases linked to oxidative damage, such as neurodegenerative disorders and cancer .

- Anticancer Potential : The compound has shown promise in inducing apoptosis in cancer cells through photosensitization when exposed to UV light. This mechanism involves generating reactive oxygen species (ROS), which can lead to targeted cell death .

- Neuromodulatory Effects : this compound can cross the blood-brain barrier, offering neuroprotective benefits. Research indicates its potential in treating conditions like depression and Alzheimer's disease by modulating neurotransmitter levels and reducing neuroinflammation .

- Antimicrobial Properties : Studies have documented the antibacterial and antifungal activities of purpurin, suggesting its utility in developing new antimicrobial agents .

Antioxidative Mechanism Against Hepatotoxicity

A study explored the protective effects of this compound against alcohol-induced liver damage. Key findings include:

- Reduction of ROS : Purpurin significantly lowered total cellular and mitochondrial ROS levels in hepatocytes.

- Restoration of Antioxidant Enzymes : The compound enhanced the activity of critical antioxidant enzymes, thereby providing a protective effect against oxidative stress induced by alcohol consumption .

Cancer Research

Research focusing on purpurin's anticancer properties revealed:

- Targeted Apoptosis : In vitro studies demonstrated that purpurin could induce apoptosis in various cancer cell lines through ROS-dependent pathways.

- In Vivo Efficacy : Animal models indicated that purpurin treatment led to reduced tumor growth rates, showcasing its potential as an adjunct therapy in cancer treatment .

Data Tables

The following tables summarize key findings from various studies on this compound:

Conclusion and Future Directions

This compound demonstrates significant potential across multiple therapeutic areas, including oncology and neuroprotection. Its diverse applications underscore the need for further research to fully elucidate its mechanisms of action and therapeutic efficacy.

Future studies should focus on:

- Conducting more extensive clinical trials to validate preclinical findings.

- Exploring novel formulations that enhance the bioavailability and efficacy of purpurin.

- Investigating synergistic effects with other therapeutic agents to optimize treatment outcomes.

Analyse Chemischer Reaktionen

DNA Damage via Copper-Mediated Oxidative Stress

Purpurin interacts with copper ions to generate reactive oxygen species (ROS), leading to DNA damage. Studies demonstrate that:

- Reaction Conditions : Purpurin (100 μM) + Cu(II) (100 μM) in aqueous solution at pH 7.4 .

- Key Outcomes :

Table 1: DNA Damage Induced by Purpurin + Cu(II)

| Parameter | Without Cu(II) | With Cu(II) |

|---|---|---|

| Piperidine-labile sites | 0% | 45% ± 5% |

| ROS generation | Low | Significant |

Antioxidant Activity via Radical Scavenging

Purpurin neutralizes free radicals through direct scavenging and enzyme modulation:

- Mechanisms :

Table 2: Antioxidant Efficacy in Hepatocytes

| Assay | Purpurin (10 μM) | Control |

|---|---|---|

| ROS scavenging (%) | 72 ± 3 | 12 ± 2 |

| Glutathione (μM) | 8.4 ± 0.5 | 3.2 ± 0.3 |

Photodynamic Reactions in Cancer Therapy

As a photosensitizer, Purpurin derivatives (e.g., NT1) induce tumor regression through light-activated reactions:

- Reaction Pathway :

- In Vivo Efficacy :

Table 3: Photodynamic Therapy Parameters

| Parameter | Value |

|---|---|

| Absorption band | 650–850 nm |

| Singlet oxygen yield | 0.65 ± 0.02 |

| Tumor necrosis | 60% ± 5% |

Metabolic Interactions

Purpurin modulates purine metabolism and serine protease activity:

- Enzymatic Inhibition :

- Purine Nucleotide Pathways :

Table 4: Enzymatic Inhibition by Purpurin

| Enzyme | IC50 (μM) |

|---|---|

| Xanthine oxidase | 4.2 ± 0.3 |

| Hyaluronan-binding protein | 6.6 ± 0.4 |

Structural Stability and Degradation

Purpurin’s stability under physiological conditions:

- Thermodynamic Properties :

- Degradation Pathways :

Table 5: Physical Properties of Purpurin

| Property | Value |

|---|---|

| Molecular weight | 256.21 g/mol |

| LogP | 4.6 |

| Refractive index | 1.773 |

Eigenschaften

CAS-Nummer |

107634-78-6 |

|---|---|

Molekularformel |

C41H50N4O2 |

Molekulargewicht |

630.9 g/mol |

IUPAC-Name |

ethyl (26Z)-5,11,12,16,17,21,22-heptaethyl-26-ethylidene-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,3,6,8,10,12,14,16,18,20(23),21-undecaene-4-carboxylate |

InChI |

InChI=1S/C41H50N4O2/c1-10-23-24(11-2)34-21-36-27(14-5)28(15-6)38(44-36)29-19-31(40(46)47-18-9)41(17-8)30(16-7)37(45-39(29)41)22-35-26(13-4)25(12-3)33(43-35)20-32(23)42-34/h16,19-22,42-43H,10-15,17-18H2,1-9H3/b30-16+,32-20?,33-20?,34-21?,35-22?,36-21?,37-22?,38-29? |

InChI-Schlüssel |

JYWCFWULTDBGGN-LCGSHCTISA-N |

SMILES |

CCC1=C(C2=CC3=NC(=C4C=C(C5(C4=NC(=CC6=C(C(=C(N6)C=C1N2)CC)CC)C5=CC)CC)C(=O)OCC)C(=C3CC)CC)CC |

Isomerische SMILES |

CCC1=C(C2=CC3=NC(=C4C=C(C\5(C4=NC(=CC6=C(C(=C(N6)C=C1N2)CC)CC)/C5=C\C)CC)C(=O)OCC)C(=C3CC)CC)CC |

Kanonische SMILES |

CCC1=C(C2=CC3=NC(=C4C=C(C5(C4=NC(=CC6=C(C(=C(N6)C=C1N2)CC)CC)C5=CC)CC)C(=O)OCC)C(=C3CC)CC)CC |

Synonyme |

NT-1 purpurin NT1 purpurin purpurin NT 1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.